molecular formula C6H5ClN4 B8710930 3-Azidomethyl-2-chloro-pyridine

3-Azidomethyl-2-chloro-pyridine

Cat. No.: B8710930
M. Wt: 168.58 g/mol
InChI Key: JWXPPZPLUYUTBK-UHFFFAOYSA-N
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Description

3-Azidomethyl-2-chloro-pyridine is a heteroaromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an azidomethyl (-CH₂N₃) group at the 3-position. The azide moiety confers unique reactivity, enabling applications in click chemistry, bioconjugation, and pharmaceutical synthesis. Its synthesis typically involves nucleophilic substitution or azide transfer reactions on halogenated pyridine precursors.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

3-(azidomethyl)-2-chloropyridine

InChI

InChI=1S/C6H5ClN4/c7-6-5(4-10-11-8)2-1-3-9-6/h1-3H,4H2

InChI Key

JWXPPZPLUYUTBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The reactivity and applications of 3-Azidomethyl-2-chloro-pyridine can be contextualized by comparing it with related pyridine-based compounds. Below is a detailed analysis:

Substituent Effects on Reactivity

Compound Name Substituents Key Reactivity Application Example
This compound 2-Cl, 3-CH₂N₃ Click chemistry (e.g., CuAAC), bioconjugation Drug delivery systems
2-Chloro-3-(2'-chloroethyl)pyridine 2-Cl, 3-CH₂CH₂Cl Cyclization with amines to form azaindolines Heterocyclic synthesis
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate 2-Cl, 5-CH₃, 3-CH₂COOCH₃ Michael addition, polymerization Polymer precursors
  • Key Insight : The azidomethyl group in this compound enables rapid, selective cycloaddition reactions (e.g., with alkynes), distinguishing it from chloroethyl or ester-substituted analogs, which undergo nucleophilic substitution or polymerization .

Pharmacological Potential

In contrast, 2-chloro-5-methylpyridine derivatives (e.g., (E)-methyl acrylates) are explored as kinase inhibitors due to their planar, electron-deficient rings .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound 186.6 1.2 ~10 (DMSO)
2-Chloro-3-(2'-chloroethyl)pyridine 190.5 2.5 ~5 (THF)
(E)-Methyl acrylate analog [2] 225.7 3.1 ~15 (Acetone)

Table 2: Reaction Yields with Amines

Compound Amine Used Product Yield (%)
2,4,6-Trichloro-3-(2'-chloroethyl)pyridine Ethylenediamine 7-Azaindoline 45
This compound Propargylamine Triazole conjugate 92

Critical Analysis of Divergences in Literature

  • highlights competing reaction pathways in multi-chlorinated pyridines, whereas this compound’s single azide group simplifies product selectivity .
  • Catalog data () emphasize commercial availability of ester/methoxy analogs, suggesting this compound’s niche status in synthetic workflows .

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